molecular formula C6H3BrFNO2 B1283554 1-Bromo-3-fluoro-5-nitrobenzene CAS No. 7087-65-2

1-Bromo-3-fluoro-5-nitrobenzene

Cat. No.: B1283554
CAS No.: 7087-65-2
M. Wt: 220 g/mol
InChI Key: SWXVEPMSQBEVRH-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H3BrFNO2. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is typically a yellow solid and is used as an intermediate in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-fluoro-5-nitroaniline.

    Reduction: 3-Fluoro-5-bromoaniline.

    Electrophilic Aromatic Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-fluoro-5-nitrobenzene is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and fluorine makes the aromatic ring more susceptible to nucleophilic attack. The bromine atom can be easily substituted by other nucleophiles, facilitating various synthetic transformations .

Comparison with Similar Compounds

  • 1-Bromo-3-fluoro-2-nitrobenzene
  • 1-Bromo-4-fluoro-2-nitrobenzene
  • 1-Bromo-2-fluoro-4-nitrobenzene

Uniqueness: 1-Bromo-3-fluoro-5-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of bromine, fluorine, and nitro groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVEPMSQBEVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567064
Record name 1-Bromo-3-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7087-65-2
Record name 1-Bromo-3-fluoro-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7087-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoronitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-4-fluoro-6-nitrophenylamine (55 g, 234 mmol) in 50% sulphuric acid (500 mL) was cooled to 0° C. then treated dropwise with a solution of sodium nitrite (22.6 g, 328 mmol) in water (100 mL) keeping the internal temperature <5° C. Following the addition of the sodium nitrite the reaction was stirred at <5° C. for 1 h. Ethanol (75 mL) was then added followed by ferrous sulfate heptahydrate (32.5 g, 117 mmol) and the reaction stirred at ambient temperature for 2 h. The reaction was diluted with water (1 L) and extracted with dichloromethane (2×500 mL). The organics were combined, washed with saturated aqueous sodium hydrogencarbonate, water and brine, then dried for 1 h over anhydrous magnesium sulfate containing decolorizing charcoal (5 g). Filtration through glass micro-fibre filter paper (Whatman GF/A) and evaporation to dryness gave an oil which on standing furnished 1-bromo-3-fluoro-5-nitrobenzene as colourless crystals (50 g, 97%): δH (360 MHz, CDCl3) 7.61 (1H, ddd, J 8, 2 and 2), 7.90 (1H, ddd, J 8, 2 and 2), 8.20-8.23 (1H, m).
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55 g
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500 mL
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22.6 g
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100 mL
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75 mL
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ferrous sulfate heptahydrate
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32.5 g
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1 L
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Synthesis routes and methods III

Procedure details

Mix water (60mL), concentrated sulfuric acid (60mL) and 4-fluoro-2-nitro-6-bromoaniline (9.65g, 41mmol). Cool to 0° C. and add solid sodium nitrite (4.25g, 61mmol) in small portions at such a rate as not to exceed 5° C. Stir for 30 minutes and add ferrous sulfate heptahydrate (5.6g, 20.5mmol) and ethanol (18mL). Stir with warming to room temperature over 2 hours. Add water (200mL), separate the organic phase and wash the aqueous phase with methylene chloride (2×). Combine the organic phases, dry (MgSO4) and evaporate the solvent in vacuo. Purify by silica gel chromatography (5% ethyl acetate/hexane) give 3-bromo-5-fluoronitrobenzene (4.5g); bp 65°-70° C.@1.0mm Hg.
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60 mL
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60 mL
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9.65 g
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4.25 g
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ferrous sulfate heptahydrate
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5.6 g
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18 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-fluoro-5-nitrobenzene
Reactant of Route 2
1-Bromo-3-fluoro-5-nitrobenzene
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1-Bromo-3-fluoro-5-nitrobenzene

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